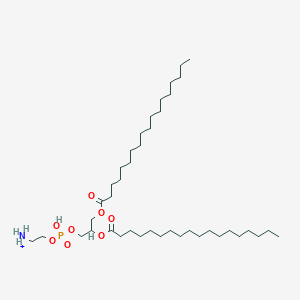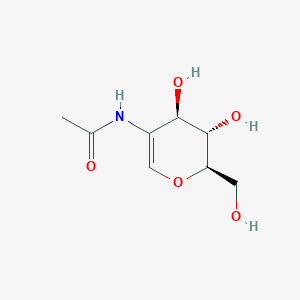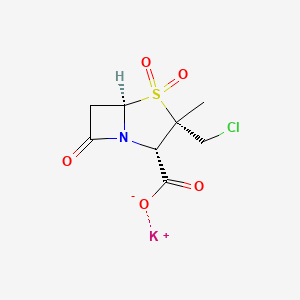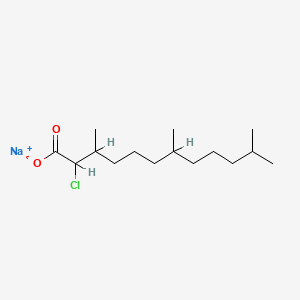
4-Hydroxy-7-(octadecanoyloxy)-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-1-aminium 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-distearoylphosphatidylethanolaminium is an ammonium ion that is the conjugate acid of 1,2-distearoylphosphatidylethanolamine, arising from protonation of the amino group. It is a conjugate acid of a 1,2-distearoylphosphatidylethanolamine.
Scientific Research Applications
Phosphorus-Based Flame Retardants
A study by Zhang et al. (2014) explores the use of phosphorus-based flame retardants, including compounds similar to 4-Hydroxy-7-(octadecanoyloxy)-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-1-aminium 4-oxide, in enhancing the flame retardancy of epoxy resins. The study found that these compounds, due to their chemical structures, significantly affect the flame retardant performance of epoxy resins by altering the structure of the char layer formed during combustion (Zhang et al., 2014).
Oxidation Reactions in Organic Chemistry
Research by Jie et al. (1997) and Campaigne & Shutske (1974) involves studying the oxidation reactions of various fatty esters and pyrrole derivatives, respectively. These studies provide insights into the reactivity and potential applications of similar phosphorus-containing compounds in synthetic organic chemistry (Jie et al., 1997); (Campaigne & Shutske, 1974).
Reactivity with Amino Acids
A study by Lederer et al. (1999) investigates the reactivity of epoxyhydroxylinoleic acid derivatives, akin to the compound , with amino acid moieties. This research provides insights into how such compounds can interact with proteins, which is crucial for understanding their potential applications in biochemical and medicinal research (Lederer et al., 1999).
Applications in Polymer Chemistry
Research by Lin et al. (2009) focuses on synthesizing benzoxazines with various linkages and exploring the structure-property relationships of the resulting thermosets. The study demonstrates the application of phosphorus-containing compounds, similar to 4-Hydroxy-7-(octadecanoyloxy)-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-1-aminium 4-oxide, in the development of advanced polymeric materials (Lin et al., 2009).
Oxidation Reactions and Organic Syntheses
Further studies by Lie Ken Jie et al. (1997) and Rose et al. (2003) delve into the oxidation reactions of acetylenic fatty esters and the synthesis of complex organic molecules. These studies highlight the versatility of phosphorus-containing compounds in facilitating various chemical reactions and syntheses (Lie Ken Jie et al., 1997); (Rose et al., 2003).
Lipid Oxidation Studies
The study of lipid oxidation products like 4-hydroxy-2-nonenal by Spickett (2013) provides insights into the oxidative pathways and interactions of lipid peroxidation products, which can be relevant for understanding the behavior and applications of similar phosphorus-containing compounds (Spickett, 2013).
properties
Product Name |
4-Hydroxy-7-(octadecanoyloxy)-10-oxo-3,5,9-trioxa-4-phosphaheptacosan-1-aminium 4-oxide |
|---|---|
Molecular Formula |
C41H83NO8P+ |
Molecular Weight |
749.1 g/mol |
IUPAC Name |
2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylazanium |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/p+1 |
InChI Key |
LVNGJLRDBYCPGB-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-[(2R,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]cyclopentanecarboxylic acid](/img/structure/B1262014.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-5-methylhexa-2,4-dienethioate](/img/structure/B1262015.png)

![1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1262017.png)


![(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262021.png)



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylhex-4-enethioate](/img/structure/B1262028.png)


